An In-depth Technical Guide to 2-Fluorophenethyl Isocyanate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluorophenethyl Isocyanate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Fluorophenethyl isocyanate (CAS No. 480439-39-2), a valuable bifunctional reagent for researchers in drug discovery and organic synthesis. While detailed experimental data for this specific molecule is not abundant in public literature, this document consolidates available information and leverages established principles of chemical reactivity and analogy to closely related structures. We will explore its core chemical properties, propose a robust synthetic pathway, detail its characteristic reactivity, and discuss its potential applications as a strategic building block in medicinal chemistry. This guide is intended for professionals seeking to understand and utilize this compound in a laboratory setting, with a strong emphasis on safety, validated protocols, and mechanistic understanding.
Introduction and Strategic Importance
2-Fluorophenethyl isocyanate is an organic compound featuring two key functional motifs: a highly reactive isocyanate group (-N=C=O) and a 2-fluorophenethyl scaffold. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The isocyanate group, as a potent electrophile, serves as a versatile chemical handle for covalently modifying molecules bearing nucleophilic groups, such as amines and alcohols.
The combination of these features makes 2-Fluorophenethyl isocyanate a valuable building block. It enables the direct introduction of the 2-fluorophenethyl moiety, a common pharmacophore, into a target molecule. This allows for rapid lead optimization and the exploration of structure-activity relationships (SAR) by probing interactions within a binding pocket or by modifying the properties of a parent molecule.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 2-Fluorophenethyl isocyanate is limited. The properties below are a combination of available data for the target molecule and its close structural analogs, 2-fluorophenyl isocyanate and phenethyl isocyanate, to provide a well-rounded profile.
Core Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 1-(2-Isocyanatoethyl)-2-fluorobenzene | - |
| CAS Number | 480439-39-2 | Sigma-Aldrich |
| Molecular Formula | C₉H₈FNO | PubChem[2] |
| Molecular Weight | 165.17 g/mol | PubChem[2] |
| Appearance | Expected to be a clear, colorless to light yellow liquid. | Analogy to 2-fluorophenyl isocyanate.[3] |
| Density | Estimated at ~1.1-1.2 g/mL at 25 °C. | Analogy to 2-fluorophenyl isocyanate (1.222 g/mL). |
| Boiling Point | No data available. Expected to be higher than 2-fluorophenyl isocyanate (65°C / 18 mmHg).[4] | - |
| Solubility | Soluble in common aprotic organic solvents (DCM, THF, Toluene, Ethyl Acetate). Reacts with protic solvents (water, alcohols, amines). | General isocyanate reactivity. |
| Moisture Sensitivity | Highly sensitive to moisture. | General isocyanate property.[4] |
Predicted Spectroscopic Profile
While specific spectra are not publicly available, the key identifying features can be reliably predicted.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic signal is the strong, sharp absorption band from the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears between 2280 and 2240 cm⁻¹ .[5] This peak's presence is a definitive indicator of the isocyanate functionality, and its disappearance can be used to monitor reaction progress.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Aromatic Protons (7.0-7.4 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern due to proton-proton and proton-fluorine coupling.
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Ethyl Chain Protons (2.9-3.7 ppm): The two methylene groups (-CH₂CH₂-) will appear as two distinct triplets, integrating to two protons each. The methylene group adjacent to the aromatic ring (Ar-CH₂) will be further upfield (~2.9 ppm), while the methylene group attached to the nitrogen (-CH₂-NCO) will be deshielded and appear further downfield (~3.6 ppm).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Isocyanate Carbon (120-130 ppm): The central carbon of the N=C=O group typically appears in this region.
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Aromatic Carbons (115-140 ppm): Six signals are expected, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
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Ethyl Carbons (35-50 ppm): Two signals corresponding to the aliphatic chain carbons.
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Synthesis Pathway: The Curtius Rearrangement
The most reliable and versatile method for synthesizing isocyanates from carboxylic acids is the Curtius rearrangement.[6][7] This reaction proceeds through an acyl azide intermediate, which, upon heating, undergoes a concerted rearrangement to form the isocyanate with the loss of nitrogen gas.[8] This method is known for its high functional group tolerance and retention of stereochemistry.[9]
The logical precursor for 2-Fluorophenethyl isocyanate is 3-(2-fluorophenyl)propanoic acid.
Caption: Proposed synthetic workflow for 2-Fluorophenethyl isocyanate.
Experimental Protocol: Synthesis via Curtius Rearrangement
Disclaimer: This protocol is a representative procedure based on established chemical transformations. All work must be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment (PPE).
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Step 1: Formation of 3-(2-fluorophenyl)propanoyl chloride.
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To a solution of 3-(2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution (HCl, CO, CO₂).
-
Self-Validation: The reaction is complete when gas evolution ceases. The crude acyl chloride is typically used directly in the next step after removing the solvent and excess reagent under reduced pressure.
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-
Step 2: Formation of 3-(2-fluorophenyl)propanoyl azide.
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Dissolve the crude acyl chloride from Step 1 in acetone (~0.5 M).
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In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of water. Caution: Sodium azide is highly toxic.
-
Cool the acetone solution to 0 °C in an ice bath and add the aqueous sodium azide solution dropwise with vigorous stirring.
-
Stir the biphasic mixture at 0 °C for 1 hour.
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Self-Validation: The reaction can be monitored by IR spectroscopy by observing the disappearance of the acyl chloride C=O stretch (~1790 cm⁻¹) and the appearance of the strong acyl azide N₃ stretch (~2140 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
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Step 3: Curtius Rearrangement to 2-Fluorophenethyl isocyanate.
-
Dilute the reaction mixture from Step 2 with cold water and extract with cold toluene (3x).
-
Combine the organic layers and wash with cold brine. Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄). Caution: Do not concentrate the acyl azide solution to dryness due to its explosive potential.
-
Gently heat the dry toluene solution to 80-100 °C. Vigorous evolution of N₂ gas will occur.
-
Continue heating for 1-2 hours after gas evolution has stopped to ensure complete rearrangement.
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Self-Validation: The reaction is complete upon the disappearance of the acyl azide IR peak (~2140 cm⁻¹) and the appearance of the strong isocyanate IR peak (~2270 cm⁻¹).
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The resulting toluene solution of 2-Fluorophenethyl isocyanate can be used directly or purified by vacuum distillation.
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Reactivity and Mechanistic Insights
The chemistry of 2-Fluorophenethyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the N=C=O group. This carbon is highly susceptible to nucleophilic attack.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenyl isocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-Fluorophenyl Isocyanate | 16744-98-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
